molecular formula C6H6N2O B1322856 5-Methylpyrimidine-2-carbaldehyde CAS No. 90905-62-7

5-Methylpyrimidine-2-carbaldehyde

Cat. No. B1322856
M. Wt: 122.12 g/mol
InChI Key: OBPDHHJZPOGJPO-UHFFFAOYSA-N
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Patent
US04923989

Procedure details

5-Methylpyrimidine-2-carboxaldehyde was prepared from 2-hydroxymethyl-5-methylpyrimidine by oxidation with excess manganese dioxide in boiling chloroform. The product was obtained as colourless crystals and was characterized by proton nuclear magnetic resonance spectroscopy. Proton nuclear magnetic resonance spectrum (CDCl3 ; δ in ppm): 2.44 (3H,s); 8.80 (2H,s); 10.06 (1H,s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:8]=[CH:7][C:6]([CH3:9])=[CH:5][N:4]=1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[CH3:9][C:6]1[CH:5]=[N:4][C:3]([CH:2]=[O:1])=[N:8][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=NC=C(C=N1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained as colourless crystals

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC(=NC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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